Regioisomeric Structural Differentiation from 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol
The 6-methyl-2-piperidin-4-yl-pyrimidin-4-ol regioisomer differs from its 2-methyl-6-piperidin-4-yl analog in the position of the methyl and piperidinyl substituents . While no direct head-to-head biological comparison exists for these two specific compounds, regioisomeric pairs within the pyrimidin-4-ol class frequently exhibit divergent kinase inhibition profiles due to altered binding mode geometries . This structural distinction is critical for medicinal chemistry campaigns aiming to map precise structure-activity relationships (SAR) around a central pyrimidine core.
| Evidence Dimension | Substituent positional isomerism |
|---|---|
| Target Compound Data | 6-Methyl, 2-piperidin-4-yl substitution pattern (C10H17Cl2N3O, MW 266.17) |
| Comparator Or Baseline | 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol regioisomer |
| Quantified Difference | Positional exchange of methyl and piperidinyl groups; biological impact not quantified for this pair |
| Conditions | Structural analysis via SMILES comparison (CC1=CC(=NC(=N1)C2CCNCC2)O vs. CC1=NC(=CC(=O)N1)C2CCNCC2) |
Why This Matters
For SAR-driven lead optimization, regioisomeric control is essential to avoid confounding activity readouts and to accurately attribute biological effects to specific structural features.
